ONO Tridentate Chelation Capacity vs. Non-Hydroxylated or Non-Brominated Analogs
The target compound possesses an ortho-hydroxy group and an imine nitrogen on the benzylidene moiety, together with the carbonyl oxygen of the hydrazide, creating an ONO tridentate chelating pocket. This structural motif is absent in the 2-chlorophenyl analog (lacks ortho-OH) and the 4-ethoxyphenyl analog (lacks both ortho-OH and halogen) [1]. While direct stability constant measurements for the exact compound are not published, class-level data on analogous 5-bromo-2-hydroxybenzylidene hydrazones show log K values for Cu(II) complexes in the range 8.5–10.2, compared with <5.0 for non-hydroxylated counterparts [2].
| Evidence Dimension | Metal-chelation stability constant (log K) for Cu(II) complexes |
|---|---|
| Target Compound Data | Predicted log K ~8.5–10.2 (based on 5-bromo-2-hydroxybenzylidene hydrazone class) |
| Comparator Or Baseline | Non-hydroxylated benzylidene hydrazones: log K <5.0 |
| Quantified Difference | ≥3.5 log units (≥3,000-fold difference in stability constant) |
| Conditions | Class-level data from potentiometric and spectrophotometric titrations in aqueous/organic mixed solvents at 25 °C, cited for representative 5-bromo-2-hydroxybenzylidene hydrazones [2]. |
Why This Matters
The ability to form stable metal complexes is critical for applications where the metal-bound species is the active agent (e.g., metallodrugs, catalysts); the target compound's ONO pocket enables this while simpler analogs cannot, directly influencing procurement for coordination chemistry studies.
- [1] Comparator structural analysis based on BenchChem and EvitaChem entries for N'-[(E)-(2-chlorophenyl)methylidene]- and N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide. (Excluded sources; used only for comparator identification.) View Source
- [2] El-Sherif, A. A., & Aljahdali, M. S. (2013). Formation, characterization, and biological activity of Cu(II) complexes with Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde. Journal of Coordination Chemistry, 66(19), 3423–3440. View Source
